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molecular formula C11H18N2O B8686101 N-Butyl-N-(1-methyl-1H-pyrrol-2-yl)acetamide CAS No. 62187-82-0

N-Butyl-N-(1-methyl-1H-pyrrol-2-yl)acetamide

Cat. No. B8686101
M. Wt: 194.27 g/mol
InChI Key: AAULFYRZKUIUOS-UHFFFAOYSA-N
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Patent
US04088773

Procedure details

N-(1-Methylpyrrol-2-yl)acetamide (3.20 g, 0.0231 mol) in dry dimethylformamide was maintained at a temperature less than 0° C, with stirring under nitrogen, during the slow addition of 50% sodium hydride/oil (1.11 g, 0.0231 mol). After the addition, the mixture was stirred at 0° C. for 30 minutes and then the temperature allowed to rise to 15° C. when n-butyl iodide (8.50 g, 0.0461 mol) was added. The mixture was stirred at room temperature overnight and then poured into water (200 ml) and the mixture extracted with ether (4 × 50 ml). The combined extracts were washed with water (3 × 50 ml) and dried over magnesium sulphate. The solvent was removed in vacuo and the resulting oil distilled to give a colourless oil 3.72 g (83%) b.p. (airbath) 100° C/0.4 mm.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[C:3]1[NH:7][C:8](=[O:10])[CH3:9].[H-].[Na+].[CH2:13](I)[CH2:14][CH2:15][CH3:16].O>CN(C)C=O>[CH2:13]([N:7]([C:3]1[N:2]([CH3:1])[CH:6]=[CH:5][CH:4]=1)[C:8](=[O:10])[CH3:9])[CH2:14][CH2:15][CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
CN1C(=CC=C1)NC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.11 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
8.5 g
Type
reactant
Smiles
C(CCC)I
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
to rise to 15° C.
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ether (4 × 50 ml)
WASH
Type
WASH
Details
The combined extracts were washed with water (3 × 50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the resulting oil distilled

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCC)N(C(C)=O)C=1N(C=CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.72 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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